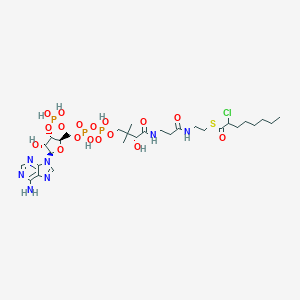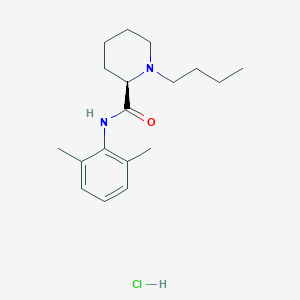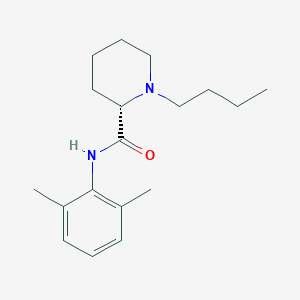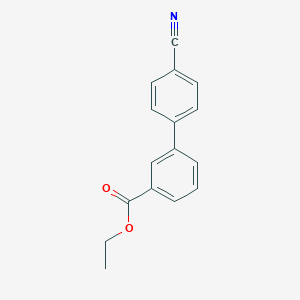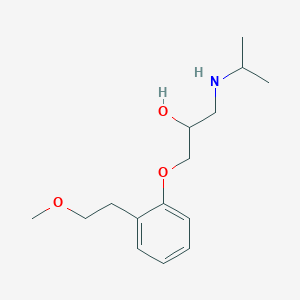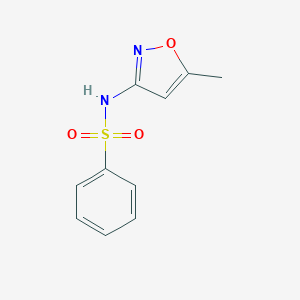
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Descripción general
Descripción
Comprehensive Analysis of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that falls within the category of benzenesulfonamides, which are known for their diverse biological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes . The specific compound , with a 5-methyl-1,2-oxazol-3-yl moiety, is of interest due to its potential pharmacological properties.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various heterocyclic rings to the benzenesulfonamide moiety to confer specific properties and enhance biological activity. For instance, compounds with triazole , thiazole , and triazol-3-yl moieties have been synthesized to target different isoforms of carbonic anhydrase. The synthesis typically involves multiple steps, including the formation of the heterocyclic ring followed by its attachment to the benzenesulfonamide core. The yields and purity of these compounds are confirmed using techniques such as IR, NMR, MS, and elemental analysis .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their interaction with biological targets. X-ray crystallography and computational studies, such as density functional theory (DFT) calculations, are employed to elucidate the molecular conformation and electronic structure . These studies provide insights into the binding modes of the inhibitors with the enzyme active site, which is essential for rational drug design.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are important for their biological function. For example, the introduction of substituents like triazole or tetrazole rings can significantly affect the inhibitory activity against carbonic anhydrase isoforms . The reactivity of these compounds can also be influenced by the presence of electron-withdrawing or electron-donating groups, which can be strategically placed to enhance the desired activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile. These properties are often tailored during the synthesis process to improve the drug-like characteristics of the compounds. For instance, the introduction of a trifluoromethyl group has been shown to improve the antimalarial properties of certain benzenesulfonamide derivatives . Additionally, the antimicrobial and antitumor activities of these compounds are influenced by their structural features, which can be optimized for selectivity and potency .
Case Studies
Several studies have demonstrated the potential of benzenesulfonamide derivatives in treating various diseases. For example, some derivatives have shown significant intraocular pressure lowering activity in animal models of glaucoma , while others have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with implications for neurological disorders . Furthermore, certain derivatives have exhibited promising antitumor activity against a range of human tumor cell lines . These case studies highlight the therapeutic potential of benzenesulfonamide derivatives and underscore the importance of continued research in this area.
Aplicaciones Científicas De Investigación
Anticancer Potential
A notable application of N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide derivatives is in the field of cancer research. For instance, a study synthesized various derivatives as potential anticancer agents, showing remarkable activity against human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar GI50 levels (Sławiński, Żołnowska, Orlewska & Chojnacki, 2012). Another research synthesized benzenesulfonamide derivatives and evaluated them against human colorectal carcinoma and cervix carcinoma cell lines, with some compounds showing significant anticancer activity (Karakuş, Tok, Türk, Şalva, Tatar, Taşkın-Tok & Koçyiğit-Kaymakçıoğlu, 2018).
Photodynamic Therapy
Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups showed promising properties for Type II photosensitizers, which are significant for treating cancer (Pişkin, Canpolat & Öztürk, 2020).
Enzyme Inhibition
Some studies have investigated the role of benzenesulfonamide derivatives in enzyme inhibition. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides revealed their potential as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in several neurological and psychiatric disorders (Röver, Cesura, Huguenin, Kettler & Szente, 1997). Additionally, the antimicrobial activity of certain benzenesulfonamide compounds was demonstrated through in vitro studies against various bacterial strains and fungi (Wang, Wan & Zhou, 2010).
Other Applications
- The study and characterization of derivatives for their analgesic and antioxidant properties, along with potential as anti-cancer and anti-HCV agents (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu & Talele, 2013).
- Exploration in the field of textile chemistry for UV protection and antimicrobial properties (Mohamed, Abdel-Wahab & Fahmy, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-8-7-10(11-15-8)12-16(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNUDFDMVUDDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017800 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
CAS RN |
13053-79-7 | |
| Record name | Desaminosulfamethoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

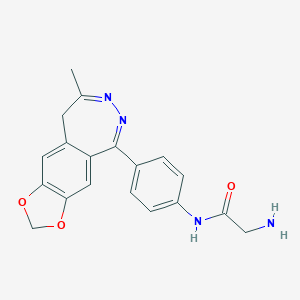
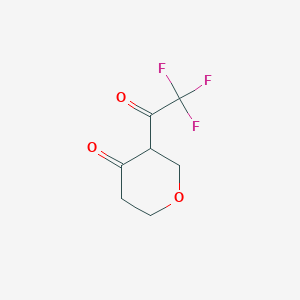
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
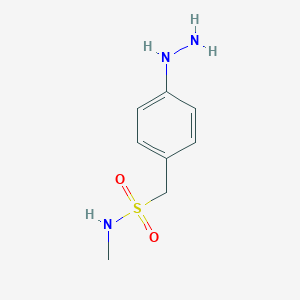
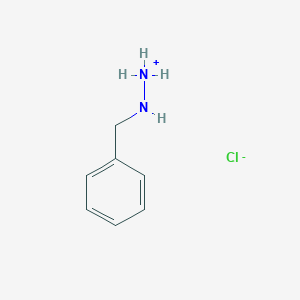
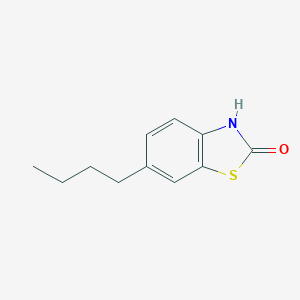
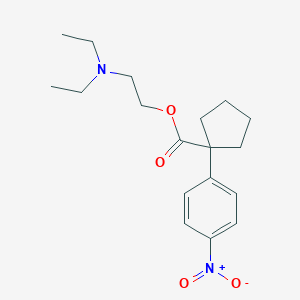
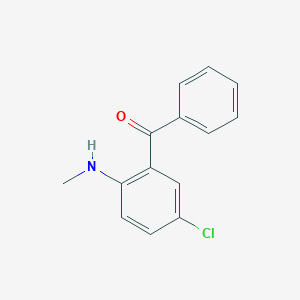
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)
